![molecular formula C23H22N4O3S3 B2728994 N-(3,5-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide CAS No. 1021264-01-6](/img/no-structure.png)
N-(3,5-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H22N4O3S3 and its molecular weight is 498.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthetic Routes and Derivative Compounds
Research on compounds with thiazolopyrimidinone cores, similar to the one , has focused on synthesizing novel heterocyclic compounds with potential therapeutic applications. For instance, studies on the synthesis of new derivatives that incorporate similar structures have led to compounds with anti-inflammatory, analgesic, and antitumor activities. These synthetic endeavors often aim at exploring the biological activities of these compounds, hinting at their potential utility in drug development (Hassneen & Abdallah, 2003; Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Radiolabeling and Imaging Applications
Compounds structurally related to the queried chemical have been utilized in radiolabeling techniques for imaging purposes, such as positron emission tomography (PET). This indicates the potential of such compounds in diagnostic imaging and the exploration of their binding affinities to biological targets (Dollé et al., 2008).
Anticancer Activity
The thiazolopyrimidinone framework, especially when incorporated with certain substituents, has shown promising antitumor activities. Research efforts in this area have led to the synthesis of compounds that exhibit potent anticancer activities against various human cancer cell lines, including breast, cervical, and colorectal cancers. This suggests a potential research application of the compound in the field of oncology, exploring its efficacy as an anticancer agent (Hafez & El-Gazzar, 2017).
Insecticidal Properties
Additionally, research has also extended into the exploration of insecticidal properties of thiazolopyrimidinone derivatives. This underscores the versatility of these compounds and opens up avenues for their application in agricultural sciences, particularly in pest management (Fadda et al., 2017).
Propriétés
Numéro CAS |
1021264-01-6 |
|---|---|
Formule moléculaire |
C23H22N4O3S3 |
Poids moléculaire |
498.63 |
Nom IUPAC |
N-(3,5-dimethylphenyl)-2-[[3-(4-ethoxyphenyl)-7-oxo-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C23H22N4O3S3/c1-4-30-17-7-5-16(6-8-17)27-20-19(33-23(27)31)21(29)26-22(25-20)32-12-18(28)24-15-10-13(2)9-14(3)11-15/h5-11H,4,12H2,1-3H3,(H,24,28)(H,25,26,29) |
Clé InChI |
DJOCDTAJEVQXIP-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=O)NC(=N3)SCC(=O)NC4=CC(=CC(=C4)C)C)SC2=S |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


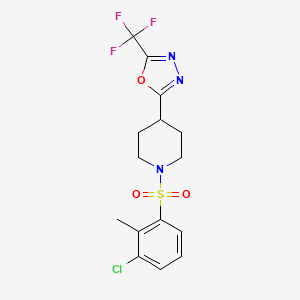
![2-Phenylmethoxycarbonyl-5-oxa-2-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B2728913.png)

![2-{[1-(3-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B2728917.png)
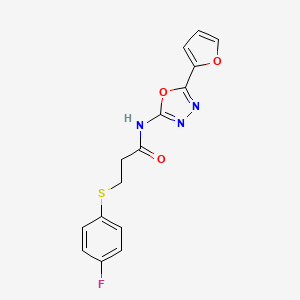
![5-bromo-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)furan-2-carboxamide](/img/structure/B2728920.png)
![3-chloro-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-fluorobenzamide](/img/structure/B2728921.png)
![ethyl 4-(2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)benzoate](/img/structure/B2728923.png)
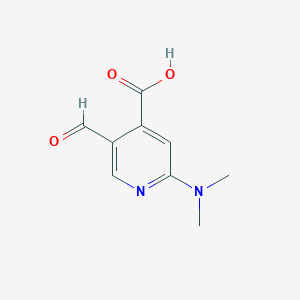
![Ethyl 2-[3-[(Z)-2-cyano-3-phenylprop-2-enoyl]-2-[(E)-2-cyano-3-phenylprop-2-enoyl]imino-1,3-thiazol-4-yl]acetate](/img/structure/B2728925.png)
![1-ethyl-5-((4-fluorobenzyl)thio)-6-(4-methoxybenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2728926.png)
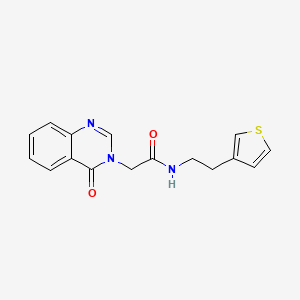
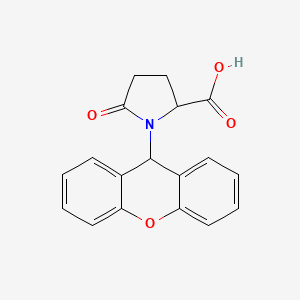
![3-[2-Methyl-1-(phenylsulfonyl)propyl]furan](/img/structure/B2728933.png)
